(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is a chiral amino acid derivative featuring a benzofuran-2-yl substituent and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
IUPAC Name |
(2S)-2-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-24(28)23(22-13-15-7-1-6-12-21(15)31-22)26-25(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-13,20,23H,14H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEZEPLVMNHSMX-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid typically involves multiple steps, including the protection of the amino group with the Fmoc group, followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the benzofuran ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while reduction can lead to the formation of reduced benzofuran compounds.
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
The target compound shares a core structure with other Fmoc-protected amino acids, characterized by the Fmoc-amine linkage and a substituted acetic acid backbone. Key variations arise in the substituent attached to the α-carbon of the acetic acid (Table 1).
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Differences
- Benzofuran vs.
- Electron-Donating vs. Electron-Withdrawing Substituents : Methoxy (4-methoxyphenyl) and methyl (o-tolyl) groups are electron-donating, enhancing solubility and altering electronic properties, whereas chlorine (2-chlorophenyl) is electron-withdrawing, increasing oxidative stability .
Biological Activity
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid, often referred to as Fmoc-benzofuran-acetic acid, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in biological systems. Its molecular formula is , and it has a molecular weight of approximately 365.43 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions while facilitating the interaction of the benzofuran moiety with biological targets through hydrogen bonding and hydrophobic interactions.
Research Findings
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been shown to inhibit specific phosphatases involved in cancer progression, such as SHP2, which plays a crucial role in oncogenic signaling pathways. Inhibitors targeting SHP2 have been identified as potential therapeutic agents for leukemia and solid tumors .
- Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. This activity may be linked to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | To evaluate the cytotoxic effects of benzofuran derivatives | Significant inhibition of cell growth in breast and lung cancer cell lines was observed. |
| Enzyme Inhibition Study | To assess the inhibitory effects on SHP2 phosphatase | The compound showed IC50 values in the low micromolar range, indicating potent inhibition. |
| Antimicrobial Evaluation | To determine the antimicrobial efficacy against Staphylococcus aureus | The compound exhibited MIC values comparable to standard antibiotics, suggesting potential as an antimicrobial agent. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amine Group : The amine group is protected using the Fmoc group to prevent unwanted reactions.
- Formation of Benzofuran Moiety : The benzofuran component is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The final coupling reaction between the Fmoc-protected amine and the benzofuran-acetic acid is conducted under controlled conditions using coupling reagents like EDCI or DCC.
Q & A
Q. What are the key safety precautions for handling (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid in laboratory settings?
- Methodological Answer : Based on GHS classifications, the compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A). Researchers must:
Q. How is this compound synthesized, and what role does Fmoc protection play in its preparation?
- Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:
- Reacting the benzofuran-containing precursor with Fmoc-Cl in 1,4-dioxane/water under basic conditions (e.g., sodium carbonate) .
- Purification via reverse-phase chromatography or recrystallization to achieve >95% purity .
- Fmoc groups enhance solubility in organic solvents and enable selective deprotection during peptide synthesis .
Q. Which analytical methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (e.g., 254 nm) to assess purity .
- MALDI-TOF MS : Validates molecular weight and detects side products (e.g., incomplete Fmoc deprotection) .
- NMR : 1H/13C/19F NMR confirms regiochemistry and functional group integrity .
Advanced Research Questions
Q. How can reaction yields be optimized during solid-phase synthesis using this compound?
- Methodological Answer :
- Resin Selection : Use NovaSyn TGR resin for improved loading efficiency and stability under acidic cleavage conditions .
- Coupling Agents : Employ HBTU or HATU with DIEA in DMF to enhance activation of carboxyl groups .
- Solvent Optimization : Anhydrous DCM or DMF minimizes side reactions during Fmoc deprotection (e.g., piperidine treatment) .
Q. What decomposition pathways occur under thermal stress, and how are they characterized?
- Methodological Answer :
- Thermal Degradation : At >200°C, the compound emits toxic fumes (CO, NOx) due to Fmoc group decomposition .
- Analytical Detection :
- TGA-MS : Identifies volatile degradation products .
- GC-MS : Detects residual solvents or brominated byproducts from benzofuran moieties .
Q. How can researchers resolve discrepancies between HPLC and MALDI-TOF purity assessments?
- Methodological Answer :
- HPLC Limitations : Column matrix interactions may underestimate impurities. Use gradient elution (0.1% TFA in acetonitrile/water) for better resolution .
- MALDI-TOF Artifacts : Matrix adducts (e.g., Na+/K+) can skew mass readings. Calibrate with internal standards (e.g., angiotensin I) .
- Orthogonal Validation : Combine LC-MS and 19F NMR (if fluorinated analogs are present) for cross-verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
